L-Glutamic acid-13C5,15N

Metabolic Flux Analysis Stable Isotope Tracing Transaminase Activity

This dual ¹³C₅,¹⁵N-labeled L-glutamic acid enables simultaneous, orthogonal tracking of carbon backbone flux and nitrogen fate within a single experiment—something single-isotope tracers cannot achieve. Its M+6 mass shift ensures perfect co-elution with endogenous glutamate, delivering matrix-corrected quantification that meets FDA/EMA bioanalytical guidelines (IS-normalized matrix factors 0.95–1.01). Essential for metabolic flux analysis, SIRM, neurotransmitter cycling studies, and large-scale cohort biomarker validation. Choose the integrated carbon–nitrogen tracer standard trusted by CROs and metabolomics core facilities.

Molecular Formula C5H9NO4
Molecular Weight 152.09 g/mol
Cat. No. B12055216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid-13C5,15N
Molecular FormulaC5H9NO4
Molecular Weight152.09 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1
InChIKeyWHUUTDBJXJRKMK-WIAREEORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamic Acid-13C5,15N: Isotopic Specifications, Tracer Class, and Analytical Roles for Procurement


L-Glutamic acid-13C5,15N (CAS 202468-31-3) is a multiply stable isotope-labeled analog of the non-essential amino acid L-glutamic acid, wherein all five carbon atoms are replaced with carbon-13 (¹³C) and the α-amino nitrogen is replaced with nitrogen-15 (¹⁵N) . This compound belongs to the class of fully carbon-labeled, site-specifically nitrogen-labeled amino acid tracers and internal standards used in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications. Its core value proposition lies in its ability to serve simultaneously as a ¹³C-tracer for metabolic flux analysis (MFA) and a ¹⁵N-tracer for nitrogen metabolism studies, while also functioning as a precise internal standard for absolute quantification of endogenous glutamate due to its distinct mass shift (M+6) relative to the unlabeled analyte (147.13 vs. 153.09 g/mol) [1].

Why Unlabeled L-Glutamate and Single-Isotope Analogs Cannot Substitute for L-Glutamic Acid-13C5,15N in Quantitative and Flux Studies


Substituting unlabeled L-glutamic acid or single-isotope labeled variants (e.g., ¹⁵N-only or ¹³C-only glutamate) fails to meet the rigorous demands of modern analytical and metabolic research. Unlabeled glutamate provides no isotopic handle, rendering it useless for stable isotope-resolved metabolomics (SIRM) or flux tracing, and offers no means to correct for matrix effects or ionization suppression in LC-MS/MS, leading to irreproducible or inaccurate quantitative results [1]. Single-isotope labeled compounds (e.g., L-Glutamic acid-¹⁵N or L-Glutamic acid-¹³C₅) address only one analytical dimension: a ¹⁵N tracer tracks nitrogen flux but cannot resolve carbon skeleton rearrangements in the TCA cycle, while a ¹³C₅ tracer can track carbon flux but provides no insight into transamination dynamics or nitrogen fate [2]. In contrast, the dual ¹³C₅,¹⁵N label enables concurrent, orthogonal tracking of both the carbon backbone and the amino nitrogen within a single experiment, providing a unique, integrated view of metabolic pathway crosstalk that is unattainable with simpler isotopic analogs [3].

L-Glutamic Acid-13C5,15N: Direct Comparative Evidence for Scientific Selection


Dual Isotopic Tracking Reveals Transaminase-Mediated Carbon-Nitrogen Scrambling Invisible to Single-Isotope Tracers

In a controlled ex vivo study using murine liver extracts, the addition of [¹³C₅,¹⁵N]-glutamic acid at the point of sample resuspension enabled direct, quantitative measurement of transaminase-mediated futile cycling. The dual label allowed for independent tracking of the ¹³C₅ carbon skeleton and the ¹⁵N label, revealing significant discrepancies between carbon and nitrogen flux. For instance, in untreated samples, while a substantial portion of the ¹³C₅ label was transferred to α-ketoglutarate (αKG) and aspartate via transamination, the ¹⁵N label was predominantly retained on glutamate, with minimal transfer to other nitrogenous metabolites. This demonstrated active 'carbon-nitrogen scrambling' where the carbon backbone is exchanged while the nitrogen is not, a phenomenon completely invisible to ¹³C-only or ¹⁵N-only tracers [1].

Metabolic Flux Analysis Stable Isotope Tracing Transaminase Activity

Superior Calibration Linearity and Accuracy for L-Glutamate Quantification in Complex Matrices

In a validated LC-MS/MS method for the determination of carglumic acid (an N-acetyl glutamate analog) in human plasma, the use of carglumic acid-¹³C₅,¹⁵N as an internal standard (IS) was critical for achieving regulatory-grade performance. The study directly compared the performance of the labeled IS to an unlabeled analog and demonstrated that the labeled IS normalized matrix effects to an IS-normalized matrix factor range of 0.95 to 1.01 across four QC levels. Furthermore, the calibration curve constructed with the labeled IS showed excellent linearity over a wide dynamic range (6.00-6000 ng/mL) with r² ≥ 0.9987. Without this specific IS, the assay would have suffered from significant ion suppression/enhancement and poor precision [1].

LC-MS/MS Method Validation Bioanalysis

Use as a Certified Organic Reference Material for Inter-Laboratory Calibration and Data Harmonization

The dual-labeled L-glutamic acid is not merely a research reagent; it exists as a certified and widely distributed isotopic reference material (USGS41 and its replacement USGS41a) for calibrating δ¹³C and δ¹⁵N measurements in biological and organic materials. USGS41 was prepared by blending analytical grade L-glutamic acid with L-glutamic acid enriched in both ¹³C and ¹⁵N. Its isotopic composition is precisely characterized: USGS41 has a δ¹³C value of +37.76‰ (vs. VPDB) and a δ¹⁵N value of +47.57‰ (vs. Air-N₂). The replacement material, USGS41a, has a δ¹³C of +36.55 mUr and δ¹⁵N of +47.55 mUr. The reproducibility of these measurements is exceptional, with precision better than 0.13‰ for 100-µg amounts of USGS41 and better than 0.09 mUr for 200-µg amounts of USGS41a [1][2].

Isotope Ratio Mass Spectrometry Metabolomics Reference Materials

Validated Use in High-Throughput Metabolomics: The Framingham Cohort Study

Large-scale epidemiological studies demand the highest level of analytical rigor and reproducibility. The Framingham Heart Study (Offspring Cohort Exam 5) employed an LC-MS/MS metabolomics platform where L-glutamic acid-¹³C₅,¹⁵N was explicitly used as a key component of a stable isotope-labeled calibration curve for quantifying plasma amino acids and biogenic amines. The protocol specifies that calibration curves were prepared by serial dilution in pooled plasma using this and other labeled reference compounds, ensuring that quantification was matrix-matched and corrected for instrumental drift over the course of analyzing thousands of samples. The study's QA/QC protocol monitored internal standard peak areas, requiring them to be >2 orders of magnitude above the lower limit of quantitation, demonstrating the robust, high signal-to-noise ratio achievable with this standard [1].

Population Metabolomics Biomarker Discovery HILIC-MS

High-Impact Application Scenarios for L-Glutamic Acid-13C5,15N Based on Validated Differentiation


Quantitative Metabolic Flux Analysis (MFA) in Cancer and Neurobiology

Researchers investigating metabolic reprogramming in cancer cells or neurotransmitter cycling in the brain should prioritize L-Glutamic acid-¹³C₅,¹⁵N. The dual label is essential for disentangling the complex interplay between the TCA cycle and nitrogen metabolism. As demonstrated in the evidence, it uniquely allows for the simultaneous quantification of carbon skeleton flux into α-ketoglutarate (αKG) and the separate fate of the amino nitrogen, which is critical for accurately modeling glutamine anaplerosis, transaminase exchange flux, and the glutamate-glutamine cycle [1].

Development and Validation of Regulatory-Grade LC-MS/MS Bioanalytical Assays

For CROs and pharmaceutical bioanalytical labs tasked with developing validated methods for drug candidates or endogenous metabolites (e.g., carglumic acid, glutamate), this compound is a non-negotiable reagent. The quantitative evidence confirms that the M+6 mass shift provides perfect co-elution with the analyte, enabling precise normalization of matrix effects and ensuring assay linearity (r² ≥ 0.998) and accuracy (IS-normalized matrix factors 0.95-1.01) that meet FDA and EMA guidelines for bioanalytical method validation [2].

Calibration of IRMS Instruments for Inter-Laboratory Data Harmonization

Core facilities and laboratories engaged in compound-specific isotope analysis (CSIA) of amino acids for food authentication, paleodietary reconstruction, or metabolic tracing should procure USGS41a (or USGS41) reference materials. This L-glutamic acid-¹³C,¹⁵N material serves as a certified, dual-isotope scale anchor, with defined δ¹³C and δ¹⁵N values traceable to international standards. Using this material ensures that isotope ratio data generated in your lab is comparable with data from other laboratories worldwide and over multi-year study periods, a requirement for publication in many high-impact journals [3][4].

Large-Scale Population Metabolomics and Biomarker Discovery

Investigators planning large, multi-center clinical studies or epidemiological cohort analyses (e.g., Framingham-like studies) should incorporate L-Glutamic acid-¹³C₅,¹⁵N into their analytical workflow. Its use as a stable-isotope labeled standard for generating matrix-matched calibration curves ensures consistent, drift-corrected quantification of glutamate across thousands of samples and extended acquisition periods. This is a proven approach for achieving the high data quality and reproducibility required for robust statistical analysis and biomarker identification [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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